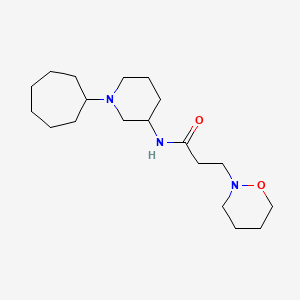
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which in turn can have a range of effects on the brain and behavior.
Mécanisme D'action
As mentioned, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a range of effects, depending on the specific brain region and the context in which the drug is used.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide can have a range of biochemical and physiological effects. For example, it can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of epilepsy and other seizure disorders. It can also lead to a decrease in anxiety and stress, as GABA is involved in the regulation of these processes in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a potent and specific inhibitor of GABA aminotransferase, meaning that its effects on GABA levels are relatively predictable and consistent. However, one limitation is that it may not be suitable for all experimental contexts, as its effects on GABA levels may interact with other experimental variables in unpredictable ways.
Orientations Futures
There are a range of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide and its effects on the brain and behavior. For example, it may be investigated further as a potential treatment for epilepsy, addiction, and other neurological and psychiatric disorders. It may also be studied in the context of its effects on learning and memory, as GABA is involved in these processes in the brain. Additionally, further research may be conducted to better understand the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide on the brain and behavior.
Méthodes De Synthèse
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the use of organic solvents and various purification techniques to obtain the final product.
Applications De Recherche Scientifique
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other seizure disorders. It has also been investigated for its potential as a treatment for addiction, as GABA is involved in the reward pathway in the brain.
Propriétés
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(11-14-22-13-5-6-15-24-22)20-17-8-7-12-21(16-17)18-9-3-1-2-4-10-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBMRGXZKIZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
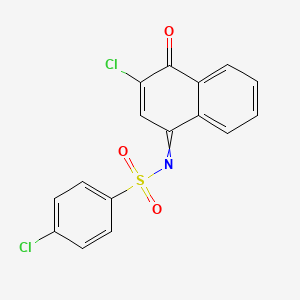
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
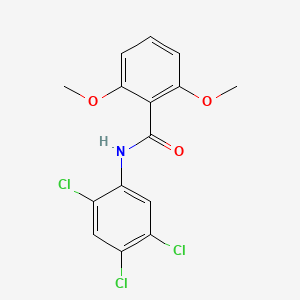
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
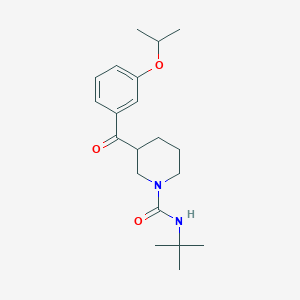
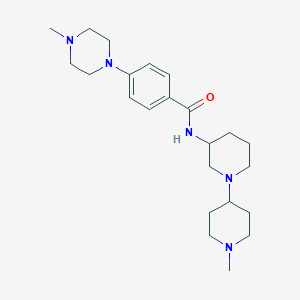
![1-[2-methoxy-4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6132991.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
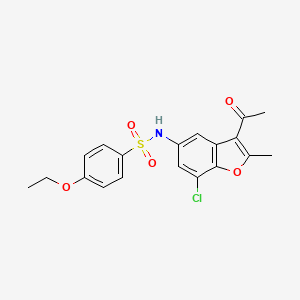
![4,4,4-trifluoro-1-(2-furyl)-2-{[(3-methylphenyl)amino]methylene}-1,3-butanedione](/img/structure/B6133006.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6133016.png)
![N'-[(2,2-dichloro-3-phenylcyclopropyl)methylene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B6133030.png)